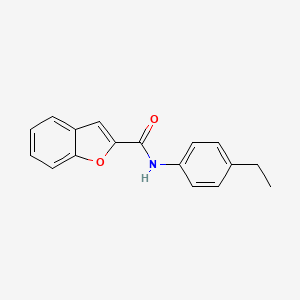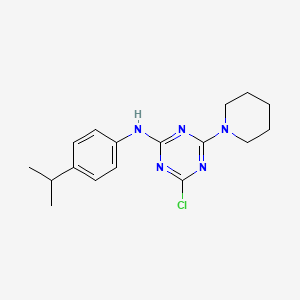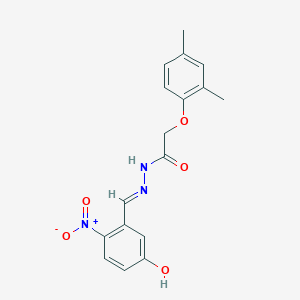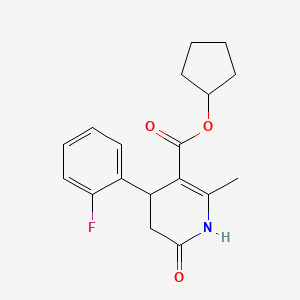
N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. This compound, in particular, features additional functional groups, including an acetyl group and a propanamide moiety, which influence its chemical reactivity and properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions starting from simple precursors. Techniques such as the condensation of β-keto esters with amides or amidines, or reactions involving halogenated compounds, are common (Sachdeva, Dolzhenko, & Chui, 2012). These methods can yield various substituted pyrimidines, depending on the starting materials and reaction conditions employed.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide can be complex due to the presence of multiple substituents which can affect the molecule's overall geometry and electronic distribution. X-ray crystallography and NMR spectroscopy are commonly used techniques for detailed structural analysis, providing insights into the arrangement of atoms within the molecule and the configuration of its functional groups.
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, primarily due to their aromatic nature and the reactivity of their substituents. They can undergo nucleophilic substitution reactions, electrophilic aromatic substitution, and reactions specific to the functional groups present in the molecule, such as acetylation, amidation, and alkylation (Katoh, Kondoh, & Ohkanda, 1996). These reactions are crucial for the further functionalization of the pyrimidine core and can significantly alter the compound's chemical behavior.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including those synthesized from similar starting materials or structural motifs, have shown promising antimicrobial properties. For instance, the synthesis of novel pyridothienopyrimidines and related compounds demonstrated significant in vitro antimicrobial activities. These findings suggest the potential of pyrimidine derivatives, including N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide, in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).
Anticancer Applications
Research into pyrimidine derivatives has also extended into anticancer applications. Various studies have synthesized and evaluated pyrimidine compounds for their antitumor activities. For example, novel pyrazolopyrimidines derivatives were synthesized and showed significant anticancer and anti-5-lipoxygenase activities, indicating the potential of pyrimidine structures in cancer therapy (A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Molecular Docking and Computational Studies
Pyrimidine derivatives have been subjects of computational studies and molecular docking to understand their interaction with biological targets. This approach aids in the rational design of compounds with improved efficacy and specificity for certain biological functions, including binding to enzymes or receptors involved in disease pathways. Such studies underscore the versatility of pyrimidine derivatives in drug design and development (Asmaa M. Fahim, M. S. Elshikh, N. Darwish, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-6(2)12(17)15-11-10(8(4)16)7(3)13-9(5)14-11/h6H,1-5H3,(H,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJAZQSSWKXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NC(=O)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)
![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)
![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)
![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)


![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)
![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)

